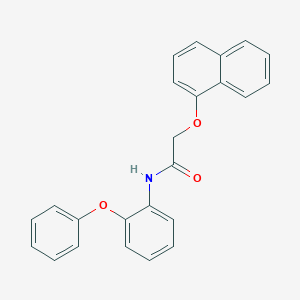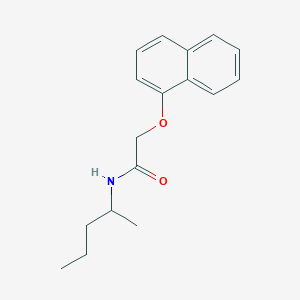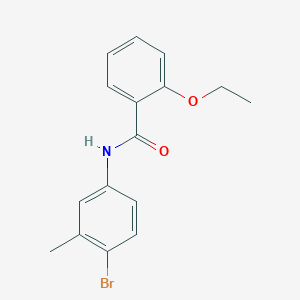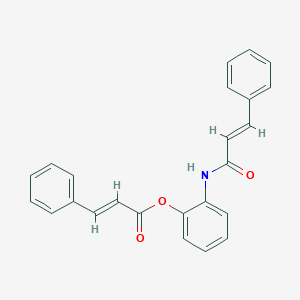![molecular formula C25H26N2O4 B290723 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide, also known as EMB-001, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor of the protein-protein interaction between p53 and Mdm2, which is a promising target for cancer treatment.
Mécanisme D'action
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide acts as a small molecule inhibitor of the p53-Mdm2 interaction by binding to the hydrophobic pocket on Mdm2, which is critical for the interaction with p53. This binding prevents the interaction between p53 and Mdm2, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to have a potent inhibitory effect on the p53-Mdm2 interaction, making it a promising candidate for cancer treatment. However, one limitation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and application of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide in preclinical animal models to assess its efficacy and safety in vivo. Furthermore, the combination of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the identification of biomarkers that predict the response to 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide may facilitate the development of personalized cancer therapies.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process begins with the reaction of 4-ethoxy-2-methylbenzoic acid with thionyl chloride to produce 4-ethoxy-2-methylbenzoyl chloride. This intermediate is then reacted with 5-aminosalicylic acid to form 5-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid. The final step involves the coupling of this intermediate with 4-ethoxybenzoyl chloride to produce 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide.
Applications De Recherche Scientifique
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. The protein-protein interaction between p53 and Mdm2 is critical for the regulation of cell growth and apoptosis, and disruption of this interaction has been shown to induce apoptosis in cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit this interaction, leading to the activation of p53 and the induction of apoptosis in various cancer cell lines.
Propriétés
Formule moléculaire |
C25H26N2O4 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-4-30-21-12-7-18(8-13-21)24(28)26-20-11-6-17(3)23(16-20)27-25(29)19-9-14-22(15-10-19)31-5-2/h6-16H,4-5H2,1-3H3,(H,26,28)(H,27,29) |
Clé InChI |
SIPWUDGAAOITIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)



![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)